molecular formula C9H6Cl2O2S2 B12088716 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

Cat. No.: B12088716
M. Wt: 281.2 g/mol
InChI Key: PKLDFYNJIAUOMM-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C₉H₆Cl₂O₂S₂ and a molecular weight of 281.18 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride typically involves the chlorination of 2-methyl-1-benzothiophene followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modulate biological pathways and molecular targets, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and sulfonyl chloride groups makes it a versatile intermediate for various chemical transformations .

Properties

Molecular Formula

C9H6Cl2O2S2

Molecular Weight

281.2 g/mol

IUPAC Name

7-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

InChI

InChI=1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)6-3-2-4-7(10)8(6)14-5/h2-4H,1H3

InChI Key

PKLDFYNJIAUOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C(=CC=C2)Cl)S(=O)(=O)Cl

Origin of Product

United States

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